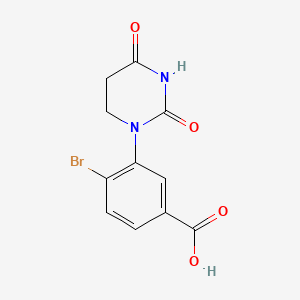
4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7BrN2O4 It is characterized by the presence of a bromine atom at the 4th position and a 2,4-dioxo-1,3-diazinan-1-yl group at the 3rd position on a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves the bromination of 3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Condensation: Catalysts like dicyclohexylcarbodiimide (DCC) for amide formation or acid catalysts for esterification.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Oxidation: Products with higher oxidation states, such as carboxylates or quinones.
Reduction: Reduced forms of the compound with lower oxidation states.
Condensation: Amides or esters formed from the reaction with amines or alcohols.
Aplicaciones Científicas De Investigación
4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the diazinan-1-yl group can influence its binding affinity and specificity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-chloro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
4-fluoro-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Contains a fluorine atom, which can significantly alter its reactivity and interactions.
Uniqueness
The presence of the bromine atom in 4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. The combination of the bromine atom and the diazinan-1-yl group makes this compound a valuable intermediate in synthetic chemistry and a promising candidate for further research in various scientific fields.
Propiedades
IUPAC Name |
4-bromo-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c12-7-2-1-6(10(16)17)5-8(7)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXADBPPJGKJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)
![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)
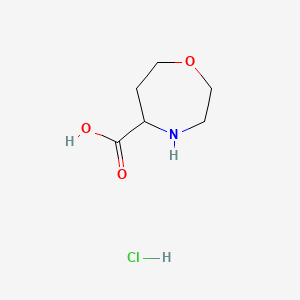
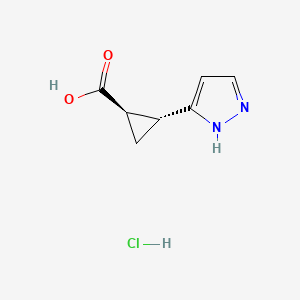
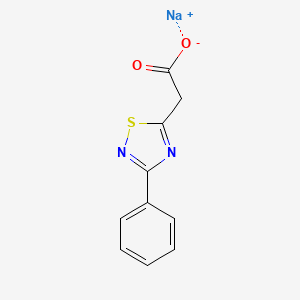
amine hydrochloride](/img/structure/B6610038.png)
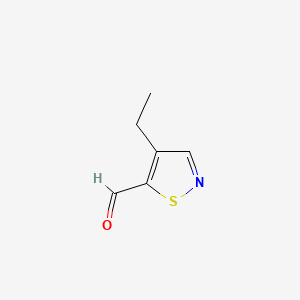
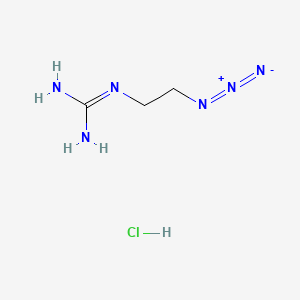
![methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6610047.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![methyl 5-hydroxy-2-[(pyrimidin-4-yl)amino]benzoate](/img/structure/B6610055.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)

![1-carbamimidamido-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]methanimidamide hydrochloride](/img/structure/B6610084.png)
